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Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering
unprecedented precision and ease of use for modifying the genetic material of various
organisms. A critical step in any CRISPR-Cas9 workflow is the accurate assessment of on-
target editing efficiency. This collection of application notes and protocols provides detailed
methodologies for several widely used techniques to quantify the frequency of insertions and
deletions (indels) or specific nucleotide changes introduced by CRISPR-Cas9. These protocols
are designed to guide researchers, scientists, and drug development professionals in selecting
and performing the most appropriate assay for their experimental needs.

The following sections detail the principles, step-by-step protocols, and data interpretation for
mismatch cleavage assays (T7 Endonuclease | and Surveyor), Sanger sequencing-based
analysis (TIDE and ICE), Droplet Digital PCR (ddPCR), and High-Resolution Melt Analysis
(HRMA). A comparative summary of these techniques is also provided to aid in method
selection based on factors such as sensitivity, cost, and throughput.

Mismatch Cleavage Assays: T7 Endonuclease |
(T7E1) and Surveyor Nuclease
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Mismatch cleavage assays are a rapid and cost-effective method for detecting the presence of
indels in a population of cells.[1] The principle relies on the amplification of the target genomic
region, followed by denaturation and re-annealing of the PCR products. This process forms
heteroduplexes between wild-type and edited DNA strands, creating mismatched DNA bubbles
that can be recognized and cleaved by specific endonucleases like T7E1 or Surveyor nuclease.
[2][3] The resulting cleaved fragments can be visualized by gel electrophoresis, and the editing
efficiency can be estimated based on the band intensities.[4]

Experimental Workflow: Mismatch Cleavage Assay
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Caption: Workflow for mismatch cleavage assays (T7E1/Surveyor).

Protocol: T7 Endonuclease | (T7E1) Assay

Materials:

» Genomic DNA from edited and control cells

e PCR primers flanking the target site (amplicon size 600-1000 bp)[5]

o High-fidelity DNA polymerase

e dNTPs

e T7 Endonuclease | and corresponding reaction buffer (e.g., NEB #M0302)[5]
e 0.5MEDTA

o Agarose gel and electrophoresis system
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e Gel imaging system
Procedure:

o Genomic DNA Extraction: Isolate high-quality genomic DNA from the CRISPR-edited and
control cell populations.

o PCR Amplification:

o

Set up a 50 pL PCR reaction with 100-200 ng of genomic DNA as a template.[6]

[e]

Use primers that amplify a 600-1000 bp region surrounding the target site. The CRISPR
cut site should be off-center to produce easily resolvable fragments.[5]

[e]

Perform PCR using a high-fidelity polymerase with optimized cycling conditions.

o

Verify the PCR product by running a small aliquot on an agarose gel. A single, specific
band should be observed.

e Heteroduplex Formation:

o In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 pL of 10x
T7EL reaction buffer in a total volume of 19 pL with nuclease-free water.[7]

o Denature the PCR products at 95°C for 5 minutes.

o Re-anneal by slowly cooling the reaction: 95°C to 85°C at -2°C/second, then 85°C to 25°C
at -0.1°C/second.[8]

e T7E1 Digestion:
o Add 1 pL of T7 Endonuclease | (10 units) to the 19 L of annealed PCR product.[6]
o Incubate at 37°C for 15-20 minutes.[8]
o Stop the reaction by adding 1.5 pL of 0.5 M EDTA.

e Analysis:
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o Run the entire digestion reaction on a 2% agarose gel.
o Image the gel and quantify the band intensities of the uncut and cleaved fragments.

o Calculate the percentage of indels using the following formula: % indels = 100 * (1 - (1 -
(fraction cleaved))™0.5) where fraction cleaved = (sum of cleaved band intensities) / (sum
of all band intensities)[1]

Protocol: Surveyor Nuclease Assay

The protocol for the Surveyor nuclease assay is similar to the T7E1 assay, with some
modifications in the digestion step.

Materials:

e Surveyor Nuclease and Enhancer S (e.g., IDT)
o MgClz solution (provided with the Kkit)

o Stop Solution (provided with the kit)
Procedure:

o Follow steps 1-3 from the T7E1 assay protocol. For the Surveyor assay, it is often
recommended to mix PCR products from the edited sample and a wild-type control in a 1:1
ratio to maximize heteroduplex formation.[9][10]

e Surveyor Nuclease Digestion:

o Prepare a reaction mixture containing 20 pL of the annealed heteroduplex, 2.5 pL of 0.15
M MgClz, 1 pL of Surveyor Nuclease S, and 1 pL of Surveyor Enhancer S in a total volume
of 25 pL.[11]

o Incubate at 42°C for 30 minutes.[11]
o Add 2 pL of the provided Stop Solution.[11]

e Analysis:
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o Analyze the digestion products on a 1-2% agarose gel.

o Calculate the editing efficiency as described for the T7E1 assay.

Sanger Sequencing-Based Analysis: TIDE and ICE

Sanger sequencing of PCR amplicons from a mixed population of edited cells results in a
composite chromatogram. Computational tools like Tracking of Indels by Decomposition (TIDE)
and Inference of CRISPR Edits (ICE) can deconvolute these chromatograms to identify and
quantify the different indels present.[12][13][14] These methods offer a more quantitative
assessment than mismatch cleavage assays and provide sequence-level information about the
edits.[15]

Experimental Workflow: TIDE/ICE Analysis
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Caption: Workflow for TIDE and ICE analysis.

Protocol: TIDE (Tracking of Indels by Decomposition)

Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site

Sanger sequencing service

TIDE web tool (161]
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Procedure:

Sample Preparation: Isolate genomic DNA from both the edited and a control (unedited) cell
population.

o PCR Amplification: Amplify the target region from both genomic DNA samples using a high-
fidelity polymerase.

e Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. It is
crucial to use the same sequencing primer for both the control and edited samples.

» Data Analysis using the TIDE web tool:

[¢]

Upload the .abl sequencing file from the control sample.
o Upload the .abl sequencing file from the edited sample.
o Enter the 20-nucleotide guide RNA sequence.

o The TIDE software will align the sequences, decompose the chromatogram of the edited
sample, and provide a quantitative analysis of the indel spectrum and overall editing
efficiency.[1][17]

Protocol: ICE (Inference of CRISPR Edits)

Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site

Sanger sequencing service

ICE web tool (ice.synthego.com)|[2]
Procedure:

o Sample Preparation and PCR: Follow steps 1 and 2 of the TIDE protocol.
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e Sanger Sequencing: Sequence the PCR products from both the control and edited samples.
» Data Analysis using the ICE web tool:

o Upload the Sanger sequencing files (.ab1l) for both the control and edited samples.

o Enter the guide RNA sequence used for editing.

o The ICE tool will calculate the editing efficiency (ICE score), which corresponds to the
indel frequency, and provide a detailed profile of the different indel types and their
abundances.[2][12] The tool also provides a "Knockout-Score," which estimates the
percentage of edits that result in a frameshift or large indel, likely leading to a functional
knockout.[2]

Droplet Digital PCR (ddPCR) for Absolute
Quantification

Droplet Digital PCR is a highly sensitive and quantitative method for assessing CRISPR editing
efficiency.[18] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR
amplification of the target DNA occurs in each individual droplet.[19] By using fluorescently
labeled probes specific to the wild-type and edited alleles, ddPCR can provide absolute
quantification of the number of copies of each allele in the sample.[15] This method is
particularly useful for detecting low-frequency editing events.[18][20]

Experimental Workflow: ddPCR Analysis

Sample and Assay Preparation

D¢Sign Primers a,nd Probes Droplet Generation and PCR Data Acquisition and Analysis
(Wild-type and Edited Alleles)
Partition Mix into Read Droplets for Calculate Absolute Copy Numbers
IEFER GRIMEIR (Rl KI5 ~20,000 Droplets G’erform REIR AR Fluorescence [ of Wild-type and Edited Alleles
Isolate Genomic DNA

)
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Caption: Workflow for ddPCR-based editing efficiency analysis.

Protocol: ddPCR for NHEJ Quantification

Materials:

Genomic DNA from edited and control cells

ddPCR Supermix for Probes (e.g., Bio-Rad)

Primers and fluorescently labeled probes (e.g., FAM for wild-type, HEX for a reference gene)
Restriction enzyme (optional, to improve template accessibility)

Droplet generator and reader system (e.g., Bio-Rad QX200)

Procedure:

Assay Design: Design a primer pair that flanks the CRISPR target site. Design a probe (e.g.,
FAM-labeled) that specifically binds to the wild-type sequence within the target region. A
second probe (e.g., HEX-labeled) for a reference gene is used for normalization.

ddPCR Reaction Setup:

o Prepare a 20 pL reaction mix containing ddPCR Supermix, primers (900 nM each), probes
(250 nM each), and 5-125 ng of genomic DNA.[21] A restriction digest of the genomic DNA
prior to ddPCR can improve accuracy.

Droplet Generation: Load the reaction mix into a droplet generator cartridge to partition the
sample into approximately 20,000 droplets.

PCR Amplification: Transfer the droplets to a 96-well plate and perform PCR using a thermal
cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 94°C for
30 s and 60°C for 60 s, and a final step at 98°C for 10 min.

Droplet Reading and Analysis:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b10799513?utm_src=pdf-body-img
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6712.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

o Read the droplets using a droplet reader to count the number of positive (fluorescent) and

negative droplets for each probe.

o The software calculates the concentration (copies/uL) of the wild-type allele. The editing
efficiency (NHEJ%) is calculated by comparing the concentration of the target allele in the

edited sample to that in the control sample.

High-Resolution Melt Analysis (HRMA)

High-Resolution Melt Analysis is a rapid and cost-effective screening method to detect the
presence of sequence variations, including indels, in PCR amplicons.[22] The method involves
PCR amplification of the target region in the presence of a saturating DNA-binding dye. After
PCR, the amplicons are slowly melted, and the change in fluorescence is monitored with high
thermal and optical precision.[23] Heteroduplexes formed between wild-type and edited DNA
will have a different melting profile compared to homoduplexes, allowing for the identification of
edited samples.[24]

Experimental Workflow: HRMA

Sample Preparation PCR Amplification Melt Curve Analysis Data Analysis
Amplify Target Region with Perform High-Resolution Compare Melt Profiles
soIate Genomic DNA Saturating DNA Dye Melt from ~75°C to 85°C of Edited and Control Samples
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Caption: Workflow for High-Resolution Melt Analysis (HRMA).

Protocol: HRMA for Indel Detection

Materials:
e Genomic DNA from edited and control cells

o PCR primers for the target region
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o HRM-compatible master mix with a saturating DNA dye

¢ Real-time PCR instrument with HRM capabilities

Procedure:

o Genomic DNA Extraction: Isolate high-quality genomic DNA.
e PCR and HRM:

o Set up PCR reactions in an HRM-compatible plate, including edited samples, wild-type
controls, and no-template controls.

o Use a PCR thermocycling program with an initial denaturation, followed by 35-40 cycles of
denaturation, annealing, and extension.[22]

o After PCR, perform the HRM step by slowly ramping the temperature from around 75°C to
85°C, acquiring fluorescence data at small temperature increments (e.g., 0.1°C).[22]

e Data Analysis:
o The HRM software will generate melt curves for each sample.

o Compare the melt curves of the edited samples to the wild-type controls. Samples
containing indels will exhibit a different melt curve shape due to the presence of
heteroduplexes.

Quantitative Comparison of Methods
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Conclusion

The choice of method for assessing CRISPR-Cas9 editing efficiency depends on the specific
requirements of the experiment, including the desired level of quantification, sensitivity,
throughput, and available resources. Mismatch cleavage assays and HRMA are excellent for
rapid, initial screening. Sanger sequencing-based methods like TIDE and ICE provide a good
balance of quantitative data and cost-effectiveness. For applications requiring high sensitivity
and absolute quantification, ddPCR is the method of choice. Finally, next-generation
sequencing remains the gold standard for a comprehensive and highly sensitive analysis of all
editing outcomes, including the detection of rare off-target events. By understanding the
principles and following the detailed protocols provided in these application notes, researchers
can confidently and accurately evaluate the outcomes of their genome editing experiments.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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